

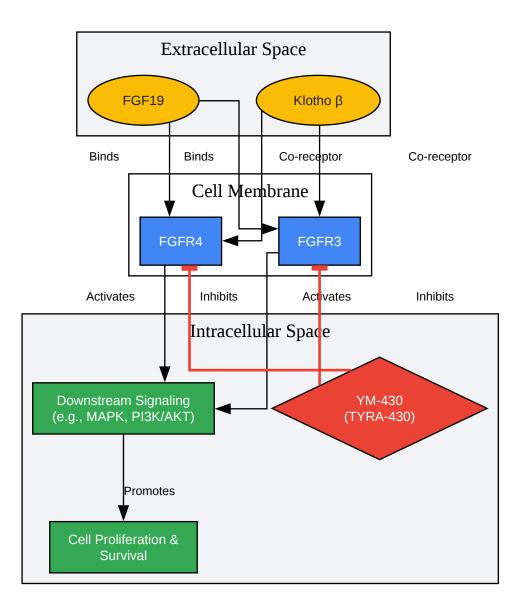
YM-430 (TYRA-430): A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of **YM-430** (also known as TYRA-430), a novel dual inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) and FGFR4. The data presented herein is collated from publicly available preclinical studies and offers a comparative analysis against other relevant targeted therapies.

Executive Summary


YM-430 (TYRA-430) is an investigational, orally administered, reversible, small-molecule inhibitor with biased specificity for FGFR4 and FGFR3.[1] In preclinical models of hepatocellular carcinoma (HCC) and other solid tumors with FGF/FGFR pathway aberrations, TYRA-430 has demonstrated potent anti-tumor activity, both in vitro and in vivo.[2][3] Notably, it has shown superior efficacy compared to multi-kinase inhibitors and other selective FGFR4 inhibitors.[2][3] A key advantage of TYRA-430 is its activity against known FGFR4 resistance mutations that can emerge during treatment with other FGFR inhibitors.[2][3]

Mechanism of Action

Hepatocellular carcinoma, an aggressive form of liver cancer, is often driven by the overexpression of Fibroblast Growth Factor 19 (FGF19), which signals through its receptors, primarily FGFR4 and to some extent FGFR3.[2][3] While selective FGFR4 inhibitors have been developed, their clinical benefit has been limited, potentially due to redundant signaling through

FGFR3.[3] TYRA-430 was designed as a dual inhibitor of both FGFR3 and FGFR4 to provide a more complete blockade of the FGF19 signaling pathway.[2][3]

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of FGF19-FGFR4/3 and the inhibitory action of YM-430.

Comparative In Vitro Efficacy

TYRA-430 has demonstrated superior potency in various HCC cell lines (Hep3B, HuH-7, and JHH-7) compared to both multi-kinase inhibitors and other FGFR4 inhibitors.[2][3] It also shows

potent activity against cell lines harboring FGFR4 gatekeeper resistance mutations (Cys552 and Val550).[2][3]

Cell Line Model	Drug	Target(s)	Key Finding
Ba/F3 (WT FGFR3 & FGFR4)	TYRA-430	FGFR3, FGFR4	Potent Inhibition[2][3]
Ba/F3 (FGFR4 Cys552 & Val550 mutations)	TYRA-430	FGFR3, FGFR4	Potent Inhibition (overcomes resistance)[2][3]
Hep3B, HuH-7, JHH-7 (HCC cell lines)	TYRA-430	FGFR3, FGFR4	Superior potency[2][3]
Sorafenib	Multi-kinase	Less potent than TYRA-430[2][3]	
Lenvatinib	Multi-kinase	Less potent than TYRA-430[2][3]	
Fisogatinib (BLU-554)	Covalent FGFR4	Less potent than TYRA-430[3]	_
Roblitinib (FGF401)	Covalent FGFR4	Less potent than TYRA-430[3]	_

Table 1: Summary of Comparative In Vitro Preclinical Data for TYRA-430.

Comparative In Vivo Efficacy

In mouse xenograft models of human cancers, TYRA-430 has shown significant tumor growth inhibition (TGI), outperforming other targeted agents.[2][3]

Preclinical Model	Drug	Dosage & Administration	Tumor Growth Inhibition (TGI)
Human HuH-7 HCC Xenograft (nu/nu mice)	TYRA-430	Oral	96%[2][3]
Lenvatinib	Oral	75%[2][3]	
Roblitinib (FGF401)	Oral	86%[2][3]	_
GA180 Gastric Cancer PDX (FGF19- driven)	TYRA-430	Oral	93%[2][3]
Roblitinib	Oral	56%[2][3]	

Table 2: Summary of Comparative In Vivo Preclinical Data for TYRA-430.

Experimental Protocols

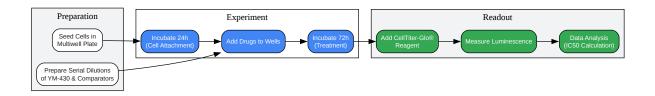
The following are detailed, representative protocols for the key experimental assays used in the preclinical evaluation of **YM-430**. These are based on standard methodologies and may not reflect the exact protocols used in the cited studies, as full detailed protocols were not available.

In Vitro Cell Viability Assay (CellTiter-Glo® 2.0)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

- HCC cell lines (e.g., Hep3B, HuH-7, JHH-7)
- Appropriate cell culture medium and supplements
- Opaque-walled 96-well or 384-well plates
- YM-430 (TYRA-430) and comparator drugs


- CellTiter-Glo® 2.0 Reagent (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Culture cells to logarithmic growth phase.
 - Trypsinize and resuspend cells to a predetermined optimal seeding density.
 - Seed cells in opaque-walled multiwell plates (e.g., 100 μL per well for 96-well plates).
 - Include wells with medium only for background luminescence measurement.
 - Incubate plates at 37°C, 5% CO2 for 24 hours to allow cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of YM-430 and comparator drugs in culture medium.
 - Add the drug solutions to the designated wells.
 - Incubate for the desired treatment period (e.g., 72 hours).
- Assay Measurement:
 - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a luminometer.

- Data Analysis:
 - Subtract the average background luminescence from all experimental wells.
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Plot dose-response curves and calculate IC50 values.

Click to download full resolution via product page

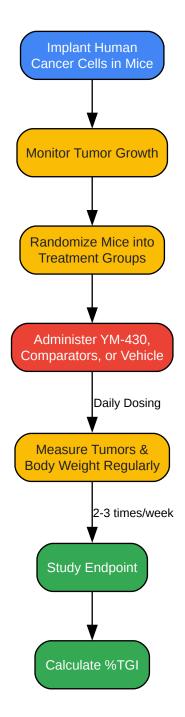
Figure 2: General workflow for the in vitro cell viability assay.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This experiment evaluates the efficacy of a compound in inhibiting the growth of human tumors implanted in immunodeficient mice.

Materials:

- Immunodeficient mice (e.g., nu/nu mice)
- Human cancer cells (e.g., HuH-7)
- Matrigel (or similar basement membrane matrix)
- YM-430 (TYRA-430) and comparator drugs formulated for oral administration
- Vehicle control


· Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Harvest human cancer cells from culture.
 - Resuspend cells in a mixture of sterile PBS and Matrigel.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor mice for tumor growth.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Administration:
 - Administer YM-430, comparator drugs, or vehicle control to the respective groups, typically via oral gavage, on a defined schedule (e.g., daily).
- · Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week.
 - Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint and Analysis:
 - Continue the study for a predetermined duration or until tumors in the control group reach a maximum allowed size.
 - Calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
 - Calculate the percentage of Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1
 - (Mean tumor volume of treated group at endpoint Mean tumor volume of treated group

at start) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at start)) * 100

Click to download full resolution via product page

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

The preclinical data available for **YM-430** (TYRA-430) strongly supports its development as a potent and selective dual inhibitor of FGFR3 and FGFR4. Its superior efficacy over existing therapies in models of HCC, including those with acquired resistance mutations, highlights its potential to address a significant unmet medical need. These promising preclinical findings have paved the way for its evaluation in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyra Biosciences' TYRA-430 exerts antitumoral effects in HCC | BioWorld [bioworld.com]
- To cite this document: BenchChem. [YM-430 (TYRA-430): A Comparative Analysis in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616335#ym-430-comparative-analysis-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com